(2-tert-butylpyridin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
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Overview
Description
(2-tert-butylpyridin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is an organic compound that features a pyridine ring substituted with a tert-butyl group and a methanone linkage to a dihydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-butylpyridin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multi-step organic reactions. One possible route includes:
Formation of the pyridine ring: Starting with a suitable pyridine precursor, tert-butylation can be achieved using tert-butyl chloride and a strong base such as sodium hydride.
Synthesis of the dihydroisoquinoline: This can be synthesized from a benzylamine derivative through a Pictet-Spengler reaction, involving an aldehyde and an acid catalyst.
Coupling reaction: The final step involves coupling the tert-butylpyridine with the dihydroisoquinoline through a methanone linkage, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-tert-butylpyridin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine ring, especially at positions ortho or para to the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2-tert-butylpyridin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
(2-tert-butylpyridin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanol: Similar structure but with an alcohol group instead of a methanone linkage.
(2-tert-butylpyridin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)ethanone: Similar structure but with an ethanone linkage instead of a methanone linkage.
Uniqueness
(2-tert-butylpyridin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is unique due to its specific combination of functional groups and ring systems, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(2-tert-butylpyridin-4-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-19(2,3)17-12-15(8-10-20-17)18(22)21-11-9-14-6-4-5-7-16(14)13-21/h4-8,10,12H,9,11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFZQXGWXVYJQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49645971 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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